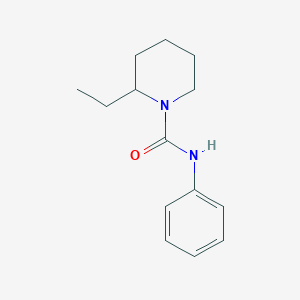

2-ethyl-N-phenylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethyl-N-phenylpiperidine-1-carboxamide, also known as EPPC, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

2-ethyl-N-phenylpiperidine-1-carboxamide acts as a competitive antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in the activation of the receptor. This results in a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes.

Biochemical and Physiological Effects:

2-ethyl-N-phenylpiperidine-1-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the locomotor activity in rats, which is a measure of the motor function. 2-ethyl-N-phenylpiperidine-1-carboxamide has also been found to decrease the reinforcing effects of drugs of abuse such as cocaine and amphetamine. This indicates that 2-ethyl-N-phenylpiperidine-1-carboxamide may have potential therapeutic applications in the treatment of drug addiction. 2-ethyl-N-phenylpiperidine-1-carboxamide has also been found to improve cognitive function in rats, which suggests that it may have potential applications in the treatment of cognitive disorders such as schizophrenia.

Advantages and Limitations for Lab Experiments

2-ethyl-N-phenylpiperidine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. 2-ethyl-N-phenylpiperidine-1-carboxamide is also a stable compound that can be easily synthesized and purified. However, 2-ethyl-N-phenylpiperidine-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. 2-ethyl-N-phenylpiperidine-1-carboxamide also has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the use of 2-ethyl-N-phenylpiperidine-1-carboxamide in scientific research. One potential direction is the investigation of the role of the dopamine D1 receptor in the regulation of food intake and obesity. 2-ethyl-N-phenylpiperidine-1-carboxamide has been found to decrease food intake in rats, which suggests that it may have potential therapeutic applications in the treatment of obesity. Another potential direction is the investigation of the role of the dopamine D1 receptor in the regulation of circadian rhythms. 2-ethyl-N-phenylpiperidine-1-carboxamide has been found to alter the circadian rhythms in rats, which suggests that it may have potential applications in the treatment of sleep disorders. Finally, the development of novel 2-ethyl-N-phenylpiperidine-1-carboxamide analogs with improved solubility and longer half-life may enhance the potential therapeutic applications of this compound.

Conclusion:

In conclusion, 2-ethyl-N-phenylpiperidine-1-carboxamide is a synthetic compound that has been widely used in scientific research to investigate the role of the dopamine D1 receptor in various physiological and pathological conditions. 2-ethyl-N-phenylpiperidine-1-carboxamide is a selective antagonist of the dopamine D1 receptor and has been found to exhibit a range of biochemical and physiological effects. 2-ethyl-N-phenylpiperidine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-ethyl-N-phenylpiperidine-1-carboxamide in scientific research, which may enhance the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-ethyl-N-phenylpiperidine-1-carboxamide involves the reaction of 2-ethylpiperidine with phenyl isocyanate. The resulting product is then purified through recrystallization to obtain the final compound. The purity of the compound can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

2-ethyl-N-phenylpiperidine-1-carboxamide has been extensively used in scientific research as a tool to investigate the role of the dopamine D1 receptor in various physiological and pathological conditions. 2-ethyl-N-phenylpiperidine-1-carboxamide is a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes such as motor function, reward, and cognition. 2-ethyl-N-phenylpiperidine-1-carboxamide has been used to study the role of the dopamine D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.

properties

Product Name |

2-ethyl-N-phenylpiperidine-1-carboxamide |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-ethyl-N-phenylpiperidine-1-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-2-13-10-6-7-11-16(13)14(17)15-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,15,17) |

InChI Key |

XNBMBSOLUXCLAG-UHFFFAOYSA-N |

SMILES |

CCC1CCCCN1C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCC1CCCCN1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)

![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)

![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)

![4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B255916.png)

![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)

![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)

![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)

![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)